

AKT Antibody Troubleshooting Guide

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Compound Focus: PF-AKT400

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The table below outlines common issues and solutions when working with AKT antibodies.

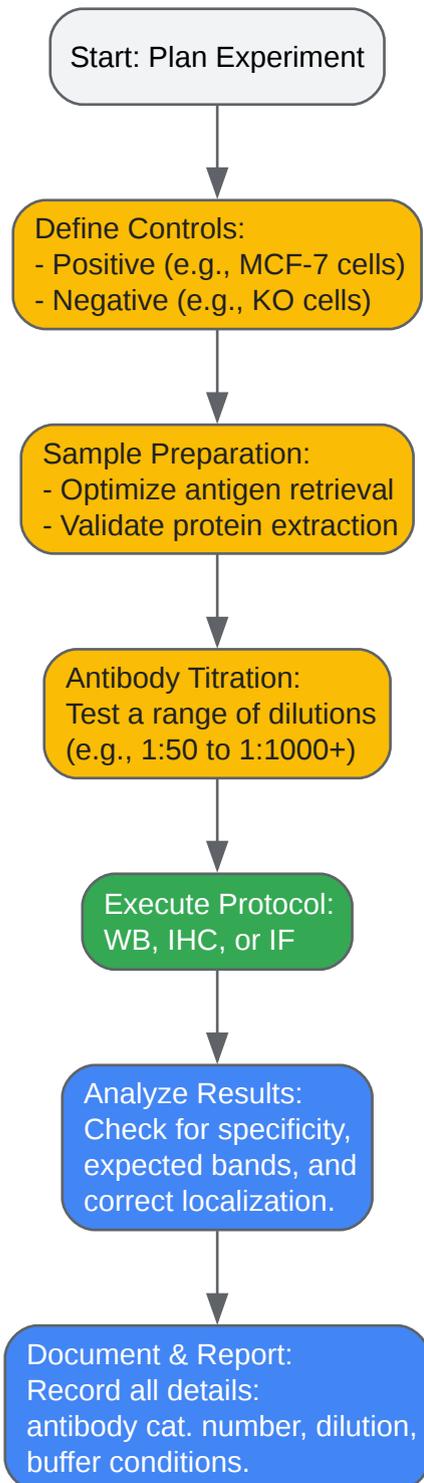
Issue	Possible Cause	Suggested Solution
No or weak signal	Antibody concentration too low; insufficient antigen retrieval; improper sample prep [1]	Titrate antibody (try 1:50-1:500 for IHC [2]); validate in known positive control [1]; optimize antigen retrieval (e.g., citrate pH 6.0 or TE buffer pH 9.0) [2]
Non-specific bands (WB)	Antibody cross-reactivity; protein degradation [1]	Use appropriate blocking buffer; include negative control; check lysate quality; use phospho-specific antibodies for modified targets [3]
High background	Antibody concentration too high; over-fixation [1]	Titrate antibody (higher dilutions can reduce background [2]); optimize blocking and wash steps [1]
Incorrect molecular weight	Protein isoforms (Akt1 ~56kDa, Akt2 ~60kDa, Akt3 ~55kDa) [2] [4]	Check antibody specification for isoform reactivity; always include molecular weight markers on blots [1]

Key Technical Protocols for AKT Antibody Validation

For rigorous and reproducible results, proper experimental design and validation are essential.

- **Positive and Negative Controls:** Always run **positive controls** (cell lines with known AKT expression like HeLa or MCF-7 [2]) and **negative controls** (cells with AKT knocked out like HCT116 AKT1/2 DKO [5] or samples without primary antibody [6]) to confirm antibody specificity [1].
- **Key Methodologies:**
 - **Western Blot (WB):** Standard dilution for AKT antibodies is typically **1:1000 to 1:12,000** [2] [4]. Load **20-30 µg** of whole cell lysate [5].
 - **Immunohistochemistry (IHC):** Standard dilution ranges from **1:50 to 1:500** [2]. **Antigen retrieval** is critical; use citrate buffer (pH 6.0) or TE buffer (pH 9.0) [2].
 - **Immunofluorescence (IF):** Dilutions commonly range from **1:200 to 1:800** for paraffin-embedded sections [2].

The workflow for proper antibody validation can be summarized as follows:



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Specifications of PF-AKT400

For clarity, here are the key details of the **PF-AKT400** inhibitor.

Parameter	Specification
Product Name	PF-AKT400 [7]
Type	Potent, ATP-competitive Akt inhibitor (Small Molecule) [7]
Biological Target	PKB α (IC ₅₀ = 0.5 nM); 900-fold selectivity over PKA [7]
CAS Number	1004990-28-6 [7]
Molecular Formula	C ₂₀ H ₂₂ F ₂ N ₆ O [7]
Molecular Weight	400.43 g/mol [7]
Solubility	≥ 100 mg/mL in DMSO (249.73 mM) [7]
Physical Form	White to off-white solid [7]
Purity	≥98.0% [7]

Scientific Context: AKT as a Therapeutic Target

- **AKT Signaling Pathway:** AKT (Protein Kinase B) is a central serine/threonine kinase regulating cell survival, growth, and metabolism [6] [4]. It is activated by growth factors via the PI3K pathway; phosphorylation at Thr308 by PDK1 and Ser473 by mTORC2 fully activates it [3] [4].
- **Inhibitor Classes:** AKT inhibitors are clinically developed in two classes: **ATP-competitive** (e.g., Capivasertib) and **allosteric** (e.g., MK-2206). These classes have different biological activities and resistance profiles [5].

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References

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